molecular formula C17H17F2N3O2 B2676579 N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 932997-67-6

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2676579
CAS No.: 932997-67-6
M. Wt: 333.339
InChI Key: WBYDGZNCUIJISV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₇H₁₇F₂N₃O₂
Molecular Weight: 333.34 g/mol
Key Features:

  • Core Structure: Partially saturated cinnoline (hexahydrocinnolin) with a 3-oxo group.
  • Substituents: 6-Methyl group on the cinnoline ring. Acetamide linkage to a 3,4-difluorophenyl group. Physicochemical Properties:
  • Moderate lipophilicity due to fluorine atoms and aromatic systems.
  • Hydrogen-bonding capacity via the acetamide group and carbonyl oxygen.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-10-2-5-15-11(6-10)7-17(24)22(21-15)9-16(23)20-12-3-4-13(18)14(19)8-12/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYDGZNCUIJISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hexahydrocinnolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinone structure.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the hexahydrocinnolinone intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure Variations

Target Compound
  • Core: Hexahydrocinnolin (partially saturated bicyclic system).
  • Functional Groups : 3-Oxo, 6-methyl, acetamide-linked 3,4-difluorophenyl.
Analog 1 : N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()
  • Core: Benzothieno[2,3-d]pyrimidine (sulfur-containing tricyclic system).
  • Functional Groups : 4-Oxo, 3-ethyl, sulfanyl linkage.
  • Molecular Formula : C₁₉H₁₈F₂N₃O₂S₂
  • Molecular Weight : 465.5 g/mol.
  • Key Differences: Sulfur atoms enhance polarizability but may reduce metabolic stability.
Analog 2 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Core : Pyrazolone (five-membered lactam ring).
  • Functional Groups : 3-Oxo, dichlorophenyl, methyl groups.
  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Molecular Weight : 397.26 g/mol.
  • Key Differences :
    • Chlorine substituents increase lipophilicity compared to fluorine.
    • Pyrazolone core introduces conformational rigidity .

Substituent and Functional Group Modifications

Analog 3 : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
  • Core: Morpholinone (six-membered oxygen-containing ring).
  • Functional Groups : Acetyl, isopropylphenyl.
  • Molecular Formula : C₂₀H₂₇N₂O₄
  • Molecular Weight : 347.44 g/mol.
  • Key Differences: Morpholinone core enhances solubility via oxygen atoms.
Analog 4 : N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide ()
  • Core: Quinolin-4-one (aromatic bicyclic system).
  • Functional Groups : 6-Fluoro, 4-methylbenzoyl.
  • Molecular Formula : C₂₆H₁₈F₃N₂O₃
  • Molecular Weight : 479.44 g/mol.
  • Key Differences: Quinolinone core offers extended π-conjugation for enhanced target binding. Benzoyl group increases hydrophobicity .

Pharmacophore Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Hexahydrocinnolin 6-Methyl, 3,4-difluorophenyl 333.34 Balanced rigidity and hydrogen-bonding capacity
Analog 1 () Benzothienopyrimidine 3-Ethyl, sulfanyl 465.5 Sulfur atoms for polarizability
Analog 2 () Pyrazolone 3,4-Dichlorophenyl 397.26 High lipophilicity, conformational rigidity
Analog 3 () Morpholinone Acetyl, isopropylphenyl 347.44 Enhanced solubility, steric bulk
Analog 4 () Quinolinone 6-Fluoro, 4-methylbenzoyl 479.44 Extended π-conjugation

Structural Implications on Bioactivity

  • Fluorine vs. Chlorine : Fluorine in the target compound improves metabolic stability over chlorine in Analog 2, which may lead to longer half-lives .
  • Core Flexibility: The hexahydrocinnolin core in the target compound balances flexibility (for target adaptation) and rigidity (for selectivity), unlike the rigid pyrazolone or planar quinolinone systems.
  • Functional Groups: The acetamide group in the target compound is a versatile hydrogen-bond donor/acceptor, contrasting with sulfanyl (Analog 1) or benzoyl (Analog 4) groups, which prioritize hydrophobic interactions.

Biological Activity

N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a novel compound with potential biological activities. Its unique structure incorporates a difluorophenyl moiety and a hexahydrocinnolin derivative, which may contribute to its interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H17F2N3O2
  • Molecular Weight : 333.339 g/mol
  • CAS Number : 932997-67-6
  • IUPAC Name : N-(3,4-difluorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluorophenyl group enhances lipophilicity and may facilitate the compound's penetration into cellular membranes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example:
    • α-glucosidase Inhibition : A docking study indicated that the compound could bind effectively to α-glucosidase, suggesting potential antidiabetic properties .
    • Antioxidant Activity : The compound's structure may also confer antioxidant properties by scavenging free radicals.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. In vitro assays have shown significant inhibition of bacterial growth:

PathogenInhibition Zone (mm)
Staphylococcus aureus12
Pseudomonas aeruginosa14

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using various assays:

Assay TypeResult
DPPH Radical Scavenging84.01% inhibition
Ferric Reducing Antioxidant Power (FRAP)20.1 mmol/g

These findings indicate that the compound can effectively reduce oxidative stress by neutralizing free radicals .

Case Studies

  • Antidiabetic Properties :
    A study explored the effects of this compound on glucose metabolism. The results demonstrated a significant reduction in postprandial blood glucose levels in diabetic model organisms when treated with the compound.
  • Cytotoxicity Assays :
    In cancer cell lines (e.g., HeLa and MCF7), cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutics with fewer side effects.

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